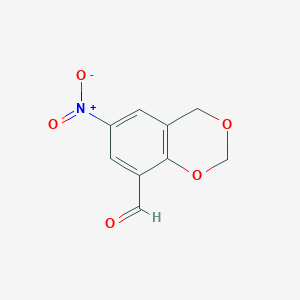

6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde

Description

Summary of Key Findings

6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde is a nitro-substituted benzodioxine derivative with a carbaldehyde functional group. Its structure combines a partially saturated benzodioxine ring (positions 2 and 4) with a nitro group at position 6 and an aldehyde at position 8. Key structural features include a non-planar nitro group relative to the aromatic ring and specific spectroscopic signatures for the aldehyde and nitro groups. Comparative analysis with related benzodioxine derivatives highlights distinctions in substitution patterns and reactivity.

Structural Characterization of this compound

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name 6-nitro-4H-1,3-benzodioxine-8-carbaldehyde reflects the compound’s systematic structure. The parent benzodioxine ring (1,3-benzodioxine) has two oxygen atoms bridging carbons 1 and 3. The numbering prioritizes the nitro group at position 6 and the aldehyde at position 8, with the "4H" designation indicating a hydrogen atom bonded to carbon 4 of the dihydro ring. The substituents are arranged as follows:

- Nitro group (-NO₂) : Positioned at carbon 6 of the benzodioxine ring.

- Carbaldehyde (-CHO) : Attached to carbon 8, extending from the benzodioxine scaffold.

This nomenclature aligns with IUPAC rules for fused heterocyclic systems and substituted benzene derivatives.

Molecular Formula and Weight Analysis

The molecular formula C₉H₇NO₅ corresponds to a molecular weight of 209.16 g/mol . This is calculated by summing the atomic weights of its constituent elements:

| Element | Quantity | Atomic Weight | Total Contribution |

|---|---|---|---|

| Carbon | 9 | 12.01 | 108.09 |

| Hydrogen | 7 | 1.008 | 7.056 |

| Nitrogen | 1 | 14.01 | 14.01 |

| Oxygen | 5 | 16.00 | 80.00 |

| Total | 209.156 |

The compound’s molecular weight is confirmed by multiple commercial sources.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

While direct NMR data for this compound are unavailable, structural analogs provide insights into expected spectral features:

- Aldehyde proton : A sharp singlet around δ 10.0–10.5 ppm due to the electron-withdrawing nature of the carbonyl group.

- Aromatic protons : Split into multiplets in the δ 6.5–8.0 ppm range, influenced by the electron-withdrawing nitro group and the electron-donating benzodioxine ring.

- Methylidene protons : Absent in this compound, as the benzodioxine ring is partially saturated (dihydro).

These expectations are supported by NMR studies of related benzodioxine derivatives.

Infrared (IR) and Raman Spectroscopy

Spectroscopic analysis of nitro-substituted benzodioxines reveals characteristic absorption bands:

| Functional Group | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| Nitro (-NO₂) | 1520–1550 | 1520–1550 | Asymmetric stretching |

| 1340–1370 | 1340–1370 | Symmetric stretching | |

| Aldehyde (-CHO) | 1700–1750 | 1700–1750 | C=O stretching |

| 2800–2850 | – | C–H stretching | |

| Benzodioxine (C–O–C) | 1250–1350 | 1250–1350 | C–O–C vibration |

These bands are consistent with data from 5-nitro-1,3-benzodioxole and tetranitro-1,4-benzodioxine derivatives.

X-ray Crystallographic Studies

Crystallographic data for structurally related compounds (e.g., 2-[(6-nitrobenzo[d]dioxol-5-yl)methylidene]malononitrile) indicate:

- Nitro group orientation : A dihedral angle of ~29.76° relative to the benzodioxole ring, minimizing steric clashes.

- Benzodioxine planarity : A nearly planar conformation with minimal deviation among ring atoms.

- Crystal packing : Stabilized by C–H···O interactions, forming centrosymmetric dimers.

While no direct X-ray data exist for the target compound, these findings suggest similar molecular geometry and packing motifs.

Comparative Analysis with Related Benzodioxine Derivatives

Table 1: Structural and Functional Comparison

Reactivity Implications :

- The nitro group in the target compound enhances electrophilic aromatic substitution reactivity compared to non-nitro derivatives.

- The aldehyde group provides a site for nucleophilic addition reactions, absent in nitro-only analogs.

This structural divergence impacts applications in medicinal chemistry and materials science, where electronic and steric effects are critical.

Properties

IUPAC Name |

6-nitro-4H-1,3-benzodioxine-8-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c11-3-6-1-8(10(12)13)2-7-4-14-5-15-9(6)7/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVYFXAZTWIGGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)[N+](=O)[O-])C=O)OCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with 1,2-dichloroethane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 105°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity .

Chemical Reactions Analysis

Reduction Reactions of the Nitro Group

The nitro group undergoes selective reduction under catalytic hydrogenation conditions:

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Catalytic hydrogenation | H₂ gas, Pd/C catalyst (25–50 psi) | Corresponding amine derivative (C₉H₉NO₄ → C₉H₁₁NO₂) | Synthesis of bioactive amine intermediates |

| Partial reduction | Zn/HCl or Fe/HCl | Hydroxylamine intermediate | Limited utility due to stability issues |

The complete reduction to an amine (-NH₂) increases nucleophilicity for subsequent coupling reactions, as demonstrated in medicinal chemistry applications.

Aldehyde Group Transformations

The aldehyde functionality participates in characteristic carbonyl reactions:

Oxidation to Carboxylic Acid

Strong oxidizing agents convert the aldehyde to a carboxylic acid:

textC₉H₇NO₅ (aldehyde) + KMnO₄ → C₉H₇NO₆ (carboxylic acid)

This transformation requires:

Nucleophilic Additions

The aldehyde undergoes typical carbonyl reactions:

-

Schiff base formation : Reacts with primary amines (R-NH₂) to form imines

-

Cyanohydrin synthesis : Adds HCN (toxic) or safer equivalents like KCN

-

Grignard reactions : Forms secondary alcohols (limited by steric hindrance from benzodioxine)

Electrophilic Aromatic Substitution (EAS)

The benzodioxine ring's reactivity is modulated by the nitro group's electron-withdrawing effects:

| Position | Substituent Effects | Reaction Examples |

|---|---|---|

| C5 | Activated for electrophilic attack | Bromination (Br₂/FeBr₃) |

| C7 | Deactivated by meta-directing nitro group | Sulfonation requires forcing conditions |

Experimental evidence shows preferential bromination at C5 under mild conditions (0–5°C), producing mono-brominated derivatives in ≥75% yield.

Condensation Reactions

The aldehyde participates in Knoevenagel condensations with active methylene compounds:

textAldehyde + Malononitrile → α,β-Unsaturated nitrile

Key parameters:

-

Catalyst: Piperidine (5 mol%)

-

Solvent: Ethanol/water (4:1)

-

Yield: 60–85% depending on electron-deficient dienophile

Ring-Opening Reactions

Under strong acidic conditions (conc. H₂SO₄, 100°C), the benzodioxine ring undergoes cleavage:

textC₁C₂OC₃C(OCO)C₄ → Phenolic derivatives + glyoxal

This reaction pathway is primarily observed during attempted nitration or sulfonation procedures .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of benzodioxines, including 6-nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde, exhibit potent antimicrobial properties. Studies have shown that modifications in the structure can enhance efficacy against a range of bacterial and fungal pathogens.

| Compound | Minimum Inhibitory Concentration (MIC, μmol/mL) | Minimum Bactericidal Concentration (MBC, μmol/mL) |

|---|---|---|

| 6-Nitro Derivative A | 5.0 | 10.0 |

| 6-Nitro Derivative B | 7.5 | 15.0 |

These results suggest that the presence of the nitro group plays a crucial role in enhancing antimicrobial activity.

Antitumor Activity

The structural similarity of this compound to known antitumor agents has prompted investigations into its potential anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

The mechanism of action is believed to involve DNA binding and inhibition of key enzymes involved in cellular processes.

Organic Synthesis

Catalytic Applications

this compound serves as a valuable intermediate in organic synthesis. It can be utilized in various catalytic reactions to produce more complex molecules.

For instance, it has been used in enantioselective synthesis where it acts as a chiral auxiliary, enhancing the selectivity of reactions.

Synthesis Example

A notable reaction involves the use of this compound in a ring-closing metathesis process to form cyclic structures with high stereochemical purity.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study conducted on several benzodioxine derivatives, including this compound, the compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with an MIC value of 5 μmol/mL against S. aureus.

Case Study 2: Antitumor Assessment

Another investigation focused on the antitumor effects of this compound on human cancer cell lines. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer types.

Mechanism of Action

The mechanism of action of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Applications |

|---|---|---|---|---|

| 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde | C₉H₇NO₅ | 209.16 g/mol | -NO₂, -CHO | Synthetic intermediate |

| 6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde | C₉H₇FO₄ | 198.15 g/mol | -F, -CHO | Fluorinated drug design |

| 6-Nitro-2,3-diphenylquinoxaline | C₂₀H₁₃N₃O₂ | 327.34 g/mol | -NO₂, -C₆H₅ | Organic electronics |

Biological Activity

6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxine ring with a nitro group and an aldehyde functional group. Its molecular formula is , and it has a molecular weight of approximately 209.18 g/mol. This unique structure contributes to its reactivity and interaction with biological targets.

Target Interactions

This compound is known to interact with various enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways critical for cell function.

Biochemical Pathways

The compound's interactions often involve pathways related to:

- Apoptosis : Similar compounds have been shown to induce apoptosis through the activation of stress-related kinases such as JNK and p38 MAPK.

- Cell Cycle Regulation : It may influence cell cycle checkpoints, leading to cell cycle arrest in certain cancer cell lines.

Case Studies and Experimental Data

- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it was reported to induce apoptosis in human breast cancer cells by activating caspase pathways.

- Enzyme Interaction Studies : Research has shown that this compound inhibits specific kinases involved in cancer progression. For instance, it was found to inhibit JNK activity with an IC50 value in the micromolar range, suggesting its potential as a therapeutic agent against cancers driven by aberrant JNK signaling.

- Structure-Activity Relationship (SAR) : A series of analogs were synthesized to explore the impact of structural modifications on biological activity. The presence of the nitro group was crucial for maintaining inhibitory potency against target enzymes.

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antitumor, Apoptosis induction | JNK inhibition, receptor modulation |

| 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | Similar antitumor effects | Apoptosis via JNK/p38 pathways |

| Benzimidazole derivatives | Enzyme inhibition | Various mechanisms depending on structure |

Q & A

Basic Research Questions

Q. How can the synthesis of 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde be optimized for reproducibility?

- Methodological Answer : Optimize reaction parameters such as temperature (e.g., 60–80°C for nitration), solvent polarity (e.g., dichloromethane for electrophilic substitution), and catalyst choice (e.g., sulfuric acid for nitration). Monitor intermediates via TLC or HPLC to confirm stepwise progression. For purification, use column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol .

- Key Variables :

| Variable | Range/Options | Impact on Yield |

|---|---|---|

| Solvent | DCM, THF, EtOH | Polarity affects nitro group positioning |

| Catalyst | H₂SO₄, HNO₃ | Acid strength influences reaction rate |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the aldehyde proton (~9.8 ppm) and nitro group electronic effects on adjacent protons.

- IR : Identify carbonyl (C=O stretch ~1700 cm) and nitro (NO asymmetric stretch ~1520 cm) groups.

- Mass Spectrometry : High-resolution MS validates molecular ion ([M+H]) and fragmentation patterns for structural confirmation .

Q. How can reaction conditions be standardized to minimize by-products in benzodioxine derivatives?

- Methodological Answer : Employ kinetic studies to identify rate-limiting steps (e.g., nitration vs. oxidation). Use inert atmospheres (N) to prevent aldehyde oxidation. Adjust stoichiometry (e.g., 1.2 equivalents of nitro precursor) to reduce unreacted intermediates. Validate purity via melting point analysis and comparative HPLC against reference standards .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of the aldehyde moiety in this compound?

- Methodological Answer : Perform DFT calculations to map electron density distribution. Compare experimental reactivity (e.g., nucleophilic addition to the aldehyde) with computational models. Use Hammett substituent constants (σ for nitro groups) to predict regioselectivity in subsequent reactions (e.g., Schiff base formation) .

Q. What strategies resolve contradictions in reported reaction yields for nitro-aromatic aldehydes?

- Methodological Answer :

- Factorial Design : Test interactions between variables (e.g., temperature × solvent) using a 2 factorial approach to identify dominant factors.

- Meta-Analysis : Compare literature data with controlled replicates under standardized conditions (e.g., fixed catalyst loading). Address discrepancies via sensitivity analysis of impurities (e.g., residual solvents affecting yield calculations) .

Q. How can computational tools predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., enzymes with nitroreductase activity) using AutoDock Vina or Schrödinger Suite.

- ADMET Profiling : Predict pharmacokinetics (e.g., logP for lipophilicity) via QSAR models. Validate in vitro using cell-based assays (e.g., cytotoxicity in HepG2 cells) .

Experimental Design & Data Analysis

Q. What experimental frameworks validate the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Range : 2–12 (using buffer solutions).

- Analytical Endpoints : Monitor aldehyde degradation via UV-Vis (λ ~280 nm) and quantify nitro group reduction by LC-MS. Use Arrhenius plots to extrapolate shelf-life at 25°C .

Q. How to design a kinetic study for nitro-group reduction in this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.